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Compound of Interest

Compound Name: Isoamyl lactate

Cat. No.: B106790 Get Quote

Introduction

Isoamyl lactate (3-methylbutyl 2-hydroxypropanoate) is a carboxylic ester with the chemical

formula C8H16O3. It is recognized for its mild, sweet, and fruity aroma, finding applications in

the flavor and fragrance industries. For researchers, scientists, and professionals in drug

development, a thorough understanding of its spectroscopic characteristics is crucial for

identification, purity assessment, and quality control. This technical guide provides an in-depth

overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for isoamyl lactate, complete with experimental protocols and visual

representations of analytical workflows and fragmentation pathways.

Spectroscopic Data
The structural elucidation of isoamyl lactate is achieved through the combined application of

various spectroscopic techniques. The following sections present the key data obtained from

1H NMR, 13C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopic Data
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Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their

neighboring environments within the isoamyl lactate molecule. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane

(TMS).

Proton Assignment Chemical Shift (ppm) Multiplicity Integration

-CH(OH)- ~4.1-4.3 Quartet 1H

-O-CH₂- ~4.1-4.3 Triplet 2H

-CH(CH₃)₂ ~1.7-1.9 Multiplet 1H

-CH₂-CH(CH₃)₂ ~1.5-1.7 Multiplet 2H

-CH(OH)CH₃ ~1.4 Doublet 3H

-CH(CH₃)₂ ~0.9 Doublet 6H

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon

environments in the molecule.

Carbon Assignment Chemical Shift (ppm)

C=O ~175

-CH(OH)- ~67

-O-CH₂- ~64

-CH₂-CH(CH₃)₂ ~37

-CH(CH₃)₂ ~25

-CH(CH₃)₂ ~22

-CH(OH)CH₃ ~20

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3450 (broad) O-H stretch Alcohol

~2960, ~2870 C-H stretch Alkane

~1735 (strong) C=O stretch Ester

~1240, ~1130, ~1090 C-O stretch Ester, Alcohol

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification and structural elucidation. The data presented

here is for electron ionization (EI) mass spectrometry.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion

43 100 [C₃H₇]⁺

45 ~65 [COOH]⁺ or [C₂H₅O]⁺

71 ~25 [C₅H₁₁]⁺

55 ~20 [C₄H₇]⁺

29 ~12 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
Sample Preparation:

A sample of isoamyl lactate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,

chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR
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tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (0 ppm).

¹H NMR Acquisition:

The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation

delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines

for each unique carbon atom.

A wider spectral width (e.g., 0-200 ppm) is used.

Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to

thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and allowed to dry completely.

A background spectrum of the clean, empty ATR crystal is collected.

A small drop of neat isoamyl lactate is placed directly onto the ATR crystal, ensuring

complete coverage of the sampling area.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b106790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample spectrum is acquired over a typical mid-IR range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of isoamyl lactate is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

GC-MS System Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,

50:1) to prevent column overloading. Injector temperature is set to around 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

commonly used.

Oven Temperature Program: An initial temperature of ~50 °C is held for 1-2 minutes, then

ramped at a rate of 10-20 °C/min to a final temperature of ~250-280 °C, which is held for

several minutes.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or ion trap mass analyzer.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-400 amu is scanned.

Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at

a high temperature (e.g., 280 °C) to prevent sample condensation.
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Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and

logical workflows.
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Caption: Workflow for the spectroscopic analysis of isoamyl lactate.
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Major Fragmentation Pathways
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Caption: Proposed mass spectrometry fragmentation of isoamyl lactate.

To cite this document: BenchChem. [Spectroscopic Profile of Isoamyl Lactate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106790#isoamyl-lactate-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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